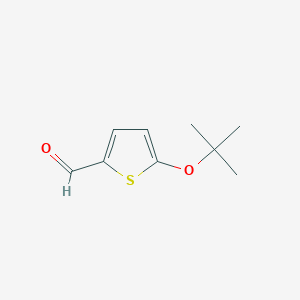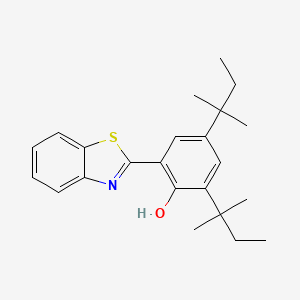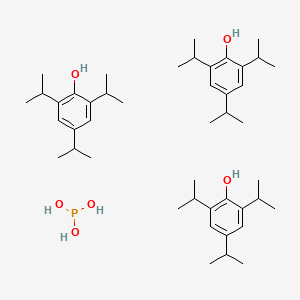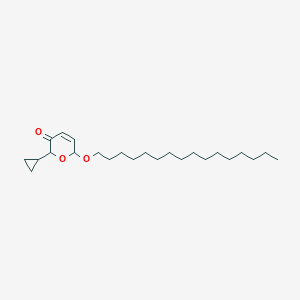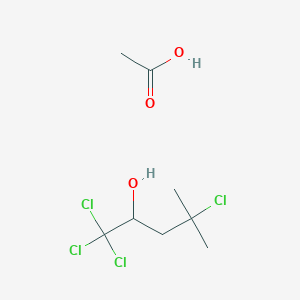
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is an organic compound with the molecular formula C8H14Cl4O3 This compound is characterized by the presence of both acetic acid and a tetrachlorinated alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol can be achieved through a multi-step process involving the chlorination of a precursor alcohol followed by esterification. One common method involves the chlorination of 4-methylpentan-2-ol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachlorinated alcohol is then esterified with acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. The chlorination step is carried out in a controlled environment to ensure the selective formation of the tetrachlorinated intermediate. The esterification step is performed using acetic acid and a suitable acid catalyst, such as sulfuric acid, to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-one or 1,1,1,4-tetrachloro-4-methylpentanoic acid.
Reduction: Formation of 1,1,1,4-trichloro-4-methylpentan-2-ol or 1,1,1,4-dichloro-4-methylpentan-2-ol.
Substitution: Formation of 1,1,1,4-tetrachloro-4-methylpentan-2-amine or 1,1,1,4-tetrachloro-4-methylpentan-2-ol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrachlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The ester group can also participate in hydrolysis reactions, releasing acetic acid and the tetrachlorinated alcohol, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,4-tetrachloro-4-methylpentan-2-one: Similar structure but with a ketone group instead of an alcohol.
1,1,1,4-tetrachloro-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1,1,1,4-trichloro-4-methylpentan-2-ol: Similar structure but with one less chlorine atom.
Uniqueness
Acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol is unique due to its combination of a tetrachlorinated alcohol and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of multiple chlorine atoms also enhances its potential as an antimicrobial agent and its ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
84676-98-2 |
|---|---|
Molekularformel |
C8H14Cl4O3 |
Molekulargewicht |
300.0 g/mol |
IUPAC-Name |
acetic acid;1,1,1,4-tetrachloro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H10Cl4O.C2H4O2/c1-5(2,7)3-4(11)6(8,9)10;1-2(3)4/h4,11H,3H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
ADFQVHVWPGDTGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(CC(C(Cl)(Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
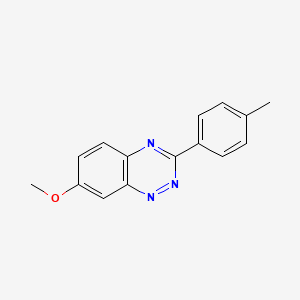
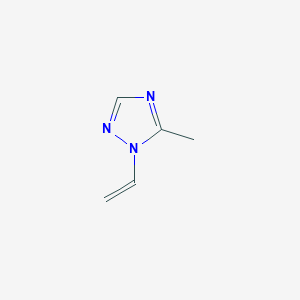


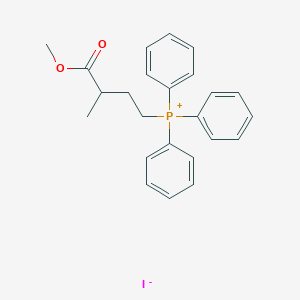
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
